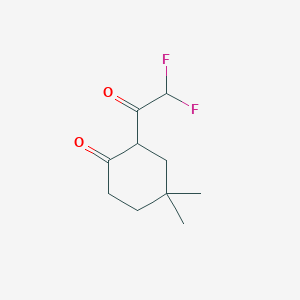
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a difluoroacetyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one typically involves the introduction of the difluoroacetyl group onto a cyclohexanone derivative. One common method involves the reaction of 4,4-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. This compound may also participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroacetyl chloride: Shares the difluoroacetyl group but lacks the cyclohexanone ring.
2,2-Difluoro-2-arylethylamines: Fluorinated analogs with different structural frameworks.
Difluoromethylated chalcones: Compounds with similar difluoromethyl groups but different core structures.
Uniqueness
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a difluoroacetyl group, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one, with the CAS number 1342169-75-8, is a fluorinated ketone that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which incorporates a difluoroacetyl group and a dimethylcyclohexanone moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The difluoroacetyl group is known to enhance lipophilicity, potentially leading to increased membrane permeability and bioavailability. This property may facilitate interactions with enzymes and receptors involved in metabolic processes.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies suggest that fluorinated compounds can exhibit significant antimicrobial properties due to their ability to disrupt bacterial membranes.
- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : Compounds with ketone functionalities are often evaluated for their ability to inhibit specific enzymes, which could be relevant in therapeutic contexts.
Antimicrobial Studies
A study conducted on fluorinated ketones demonstrated that they possess notable antibacterial activity against Gram-positive bacteria. The presence of the difluoroacetyl group was linked to enhanced efficacy compared to non-fluorinated analogs.
Antitumor Efficacy
In vitro assays have indicated that this compound may inhibit the growth of cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.
Enzyme Inhibition
Research on enzyme inhibition has shown that similar cyclohexanone derivatives can act as effective inhibitors of certain metabolic enzymes. This inhibition could lead to altered metabolic pathways in target organisms or cells.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H14F2O2 |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
2-(2,2-difluoroacetyl)-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H14F2O2/c1-10(2)4-3-7(13)6(5-10)8(14)9(11)12/h6,9H,3-5H2,1-2H3 |
InChI Key |
FTHAZQOKUWDYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)C(=O)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















